molecular formula C27H37Cl6NO B12690754 [dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate CAS No. 85940-44-9

[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate

Cat. No.: B12690754
CAS No.: 85940-44-9
M. Wt: 604.3 g/mol
InChI Key: RCKQRBAVYGTKQO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate is a complex organic compound with a unique structure that combines both aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate typically involves multiple steps. One common method includes the reaction of dodecyl-dimethylamine with dichloromethylbenzene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 25°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration are typical substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of [dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloro(methyl)phenylsilane: Similar in structure but contains a silicon atom instead of nitrogen.

    Benzyl chloride: Contains a benzyl group with a chlorine substituent.

    Phenethylamine: Shares the phenyl group but differs in the aliphatic chain and functional groups.

Uniqueness

[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate is unique due to its combination of aromatic and aliphatic elements, which confer distinct chemical and biological properties

Properties

CAS No.

85940-44-9

Molecular Formula

C27H37Cl6NO

Molecular Weight

604.3 g/mol

IUPAC Name

[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate

InChI

InChI=1S/C21H36Cl2N.C6H2Cl4O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;7-2-1-3(8)5(10)6(11)4(2)9/h13-15,17-18H,4-12,16,19H2,1-3H3;1,11H/q+1;/p-1

InChI Key

RCKQRBAVYGTKQO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.